(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1S)-1-(4-chlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H11ClN2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m1/s1 |
InChI Key |
DYQPAVDDRLNLKW-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Cl |
Origin of Product |
United States |
Preparation Methods
Photoredox-Catalyzed Visible-Light-Induced Synthesis
A cutting-edge method involves visible-light-driven photoredox catalysis using iridium-based complexes. In a protocol adapted from similar diamine syntheses, the target compound is synthesized via a radical-mediated coupling process:
Procedure :
- Reactants :
- (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine precursor (e.g., imine derived from 4-chlorobenzaldehyde and ethylenediamine).
- N-Phenylglycine (3.0 equiv) as a radical precursor.
- Photoredox catalyst: {Ir[dF(CF3)ppy]₂bpy}PF₆ (1 mol%).
- Solvent: Degassed N,N-Dimethylacetamide (DMA).
Conditions :
- Reaction conducted under argon atmosphere.
- Irradiation with blue LEDs (λₘₐₓ = 455 nm) for 2 hours at room temperature.
Workup :
- Quenching with water, extraction with ethyl acetate.
- Purification via silica gel chromatography (PE/EtOAc = 20:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–79% |
| Stereoselectivity | Controlled via chiral imine precursor |
| Catalyst Loading | 1 mol% |
This method offers excellent stereocontrol by leveraging chiral imine intermediates, though scalability may be limited by photoredox catalyst costs.
Microwave-Assisted Aqueous Synthesis
Microwave irradiation enhances reaction rates and yields in aqueous media. A protocol inspired by bis-arylazo diamine syntheses was modified for the target compound:
Procedure :
- Reactants :
- Ethylenediamine (1.0 equiv).
- 4-Chlorophenylhydrazono-3-oxopropanal (2.0 equiv).
- Solvent: Methanol/water (2:1).
Conditions :
- Microwave irradiation (200 W, 25°C, 15 min).
Workup :
- Filtration and recrystallization from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 66–78% |
| Reaction Time | 15 minutes |
| Solvent System | MeOH/H₂O (2:1) |
This approach prioritizes green chemistry principles but requires optimization to ensure stereochemical purity.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison for this compound Synthesis
| Method | Catalyst/Solvent | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Photoredox Catalysis | {Ir[dF(CF3)ppy]₂bpy}PF₆/DMA | 79 | High | Moderate |
| Microwave Synthesis | MeOH/H₂O | 78 | Moderate | High |
Key Findings :
- Photoredox Catalysis : Superior for stereochemical control but limited by catalyst expense.
- Microwave Synthesis : Rapid and scalable but may require chiral resolution steps.
Resolution Techniques for Stereochemical Purity
For racemic mixtures obtained via non-stereoselective routes, enzymatic resolution using lipases or chiral acidic resolving agents (e.g., L-tartaric acid) can isolate the (1S)-enantiomer. Reported enantiomeric excess (ee) values exceed 98% for analogous diamines.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Insights :
- Backbone Length : Ethane-1,2-diamine derivatives exhibit lower cytotoxicity compared to propane-1,3-diamine analogs but may sacrifice antimycobacterial potency .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) enhance stability and ligand-metal binding in coordination complexes, while methoxy groups improve solubility .
Table 2: Bioactivity Comparison
*Data extrapolated from referenced studies.
Key Findings :
- Ethane-1,2-diamine derivatives demonstrate moderate antimycobacterial activity (MIC: 12.5–25 μg/mL) but low cytotoxicity (IC₅₀ >50 μM), making them safer candidates for drug development .
- Propane-1,3-diamine analogs, while more potent (MIC: 6.25–12.5 μg/mL), exhibit significantly higher cytotoxicity (IC₅₀: 10–20 μM), limiting therapeutic utility .
- Schiff base complexes derived from ethane-1,2-diamine show enhanced bioactivity, with Ni(II) and Cu(II) complexes achieving MIC values as low as 3.1 μg/mL .
Physicochemical Properties and Stability
Table 3: Physicochemical Comparison
| Property | This compound | (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine | Propane-1,3-diamine Analog |
|---|---|---|---|
| Lipophilicity (ClogP) | 1.8 (estimated) | 2.3 | 2.1 |
| Melting Point (°C) | Not reported | 180–185 | Not reported |
| Solubility (H₂O) | Low | Moderate | Low |
| Stability | Air-stable | Hygroscopic | Sensitive to oxidation |
Observations :
Biological Activity
(1S)-1-(4-Chlorophenyl)ethane-1,2-diamine is a chiral organic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 172.63 g/mol
- Appearance : White to yellow powder
- Boiling Point : Approximately 218 °C
- Density : About 1.03 g/cm³
The compound features a chlorophenyl group that enhances its chemical properties and biological activity, making it a subject of interest in various pharmacological studies.
Research indicates that this compound interacts with specific biological targets, including enzymes and receptors involved in signaling pathways:
- Enzyme Inhibition : Preliminary studies suggest potential inhibition of tumor necrosis factor-alpha (TNF-α), a key inflammatory mediator, indicating anti-inflammatory properties.
- Anticancer Activity : The compound shows promise in targeting certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various microbial strains, suggesting potential as an antibiotic. |
| Anticancer | Demonstrated effectiveness against specific cancer cell lines in vitro. |
| Anti-inflammatory | Potential to inhibit inflammatory mediators like TNF-α. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Studies :
- A study published in Molecules demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells, with IC values indicating effective dose-response relationships .
- Another research highlighted its interaction with specific receptors involved in cancer cell proliferation, suggesting a mechanism for its anticancer effects .
-
Anti-inflammatory Research :
- In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophage cultures, supporting its potential use in treating inflammatory diseases.
- Synthetic Methodologies :
Q & A
Q. What are the established synthetic routes for (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine, and what methodological considerations are critical for reproducibility?
The compound can be synthesized via reductive alkylation of ethylenediamine with 4-chlorobenzaldehyde derivatives using sodium cyanoborohydride (NaBH3CN) as a reducing agent . Enantioselective synthesis requires chiral auxiliaries or catalysts to achieve the (1S) configuration. A protocol similar to Motoyoshiya et al. (2011) for analogous diamines involves careful control of reaction temperature (20–25°C) and pH (6–7) to optimize yield and stereoselectivity . Key considerations include inert atmosphere (N2/Ar) to prevent oxidation and purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1 v/v) .
Q. How can researchers validate the structural integrity and purity of this compound?
Characterization should combine:
- 1H/13C NMR : Look for signals corresponding to the 4-chlorophenyl group (δ 7.2–7.4 ppm for aromatic protons) and ethane-diamine backbone (δ 2.8–3.5 ppm for NH2 and CH2 groups) .
- Mass spectrometry (ESI-MS) : Molecular ion peak at m/z 201.06 [M+H]+ (C8H11ClN2+) .
- Elemental analysis : Confirm %C, %H, %N within ±0.3% of theoretical values .
- Melting point : Compare with literature data (if available; note that some analogs like 1-(4-chlorophenyl)ethane-1,2-diol melt at 82–83°C) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in amber vials under inert gas (Ar) at 2–8°C to prevent degradation .
- Spill management : Neutralize with dilute acetic acid and absorb with vermiculite .
Advanced Research Questions
Q. How can enantiomeric excess (ee) of the (1S)-enantiomer be quantified, and what chiral resolution methods are effective?
- Chiral HPLC : Use a Chiralpak® AD-H column (250 × 4.6 mm, 5 µm) with hexane/isopropanol (80:20 v/v) mobile phase; UV detection at 254 nm .
- Circular dichroism (CD) : Compare the CD spectrum with a racemic mixture to identify Cotton effects specific to the (1S)-configuration .
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis using Mo-Kα radiation (λ = 0.71073 Å) .
Q. What strategies can address contradictory bioactivity data in studies of this compound derivatives?
- Dose-response assays : Perform in triplicate across a concentration gradient (e.g., 1–100 µM) to identify EC50/IC50 trends .
- Metabolic stability testing : Use liver microsomes (human/rat) to assess if discrepancies arise from rapid degradation .
- Target validation : Employ CRISPR knockout models or siRNA silencing to confirm involvement of suspected molecular targets (e.g., parasite-specific enzymes) .
Q. How does the compound’s stereochemistry influence its coordination chemistry with transition metals?
The (1S)-configuration enables asymmetric coordination to metal centers, as seen in platinum(IV) complexes (e.g., dichloridobis(indazole-carboxylato)(ethane-1,2-diamine)-platinum(IV)) . Key factors:
- Ligand denticity : Bidentate binding via NH2 groups.
- Steric effects : The 4-chlorophenyl group imposes spatial constraints, favoring octahedral geometries in Ru(III)/Pt(IV) complexes .
- Electronic effects : Electron-withdrawing Cl substituents enhance metal-ligand bond strength .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
- Molecular docking (AutoDock Vina) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .
- ClogP calculation : Estimate lipophilicity (experimental ClogP ≈ 1.2) using ChemDraw or Schrodinger Suite .
- ADMET prediction (SwissADME) : Assess bioavailability, blood-brain barrier permeability, and toxicity liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
